molecular formula C6H5N2NaO3 B14024564 sodium;4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate

sodium;4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate

Cat. No.: B14024564
M. Wt: 176.11 g/mol
InChI Key: JYQGCFSDJWIFJV-UHFFFAOYSA-M
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Description

Sodium 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate is a chemical compound with significant applications in pharmaceutical chemistry. It is known for its role as a bioelectronic row of amide bonds, making it valuable in the synthesis of various pharmaceutical agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate typically involves the use of 3-cyclopropyl-3-oxopropanoate as a starting material. This compound undergoes a series of reactions, including cyclization and oxidation, to form the desired product. The reaction conditions often involve the use of oxidants such as potassium permanganate or sodium nitrate, which can pose explosion risks and are difficult to control .

Industrial Production Methods: In industrial settings, continuous flow chemistry techniques are employed to enhance the safety and efficiency of the synthesis process. This method uses microreactors, which offer excellent heat and mass transfer efficiency, allowing for precise control of reaction conditions. The optimal conditions include a residence time of 30 minutes, a sodium hydroxide solution flow rate of 48 μL/min, and a reaction temperature of 50°C, resulting in a yield of 45% .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or sodium nitrate are commonly used oxidants.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Halogenation reactions using reagents like chlorine or bromine are typical.

Major Products: The major products formed from these reactions include various substituted oxadiazoles, which have applications in medicinal chemistry as potential therapeutic agents .

Scientific Research Applications

Sodium 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: Sodium 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate stands out due to its unique cyclopropyl group, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in the development of new therapeutic agents and materials .

Properties

Molecular Formula

C6H5N2NaO3

Molecular Weight

176.11 g/mol

IUPAC Name

sodium;4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate

InChI

InChI=1S/C6H6N2O3.Na/c9-6(10)5-4(3-1-2-3)7-11-8-5;/h3H,1-2H2,(H,9,10);/q;+1/p-1

InChI Key

JYQGCFSDJWIFJV-UHFFFAOYSA-M

Canonical SMILES

C1CC1C2=NON=C2C(=O)[O-].[Na+]

Origin of Product

United States

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